molecular formula C16H18N6OS B3798837 N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-5-yl)benzamide

N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-5-yl)benzamide

Cat. No.: B3798837
M. Wt: 342.4 g/mol
InChI Key: QBPFVSYBLPLGHD-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole derivatives, which are part of the structure of your compound, are known to display a broad spectrum of biological activity . They have potential antiglaucoma, anti-inflammatory, antitumor, antiulcer, antibacterial, antiviral, analgesic, antiepileptic, antifungal, and radioprotective properties .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including those with a 1,3,4-thiadiazol-2-yl group, has been reported . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . The average mass of a similar compound is 330.453 Da and the monoisotopic mass is 330.039124 Da .

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of their anticancer activity . Molecular docking studies were done to understand the mechanism and binding modes of these derivatives in the binding pocket of the aromatase enzyme as a possible target .

Safety and Hazards

The safety of similar compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Properties

IUPAC Name

N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)-2-(1H-1,2,4-triazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-3-6-10(2)15-21-22-16(24-15)19-14(23)12-8-5-4-7-11(12)13-17-9-18-20-13/h4-5,7-10H,3,6H2,1-2H3,(H,17,18,20)(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPFVSYBLPLGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=NN=C(S1)NC(=O)C2=CC=CC=C2C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-5-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-5-yl)benzamide
Reactant of Route 3
Reactant of Route 3
N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-5-yl)benzamide
Reactant of Route 4
N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-5-yl)benzamide
Reactant of Route 5
N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-5-yl)benzamide
Reactant of Route 6
N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-5-yl)benzamide

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